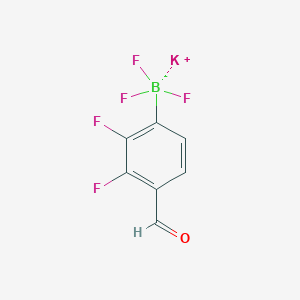![molecular formula C8H5BrN2O2S B15297523 Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be synthesized through a series of chemical reactions. One common method involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This reaction typically involves the coupling of methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, can vary depending on the electronic character of the substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include (hetero)arylamines and (hetero)arylhalides, with Pd-catalysts and appropriate ligands.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with (hetero)arylamines can yield methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .
科学的研究の応用
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel compounds with potential antitumor activity.
Biological Studies: The compound has been evaluated for its effects on human tumor cell growth, cell cycle analysis, and apoptosis.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential in inhibiting the growth of certain tumor cells by affecting the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.
類似化合物との比較
Similar Compounds
Methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate: A precursor in the synthesis of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate.
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C8H5BrN2O2S |
|---|---|
分子量 |
273.11 g/mol |
IUPAC名 |
methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,1H3 |
InChIキー |
PQCXNAJKICLPPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=NC=CN=C2S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


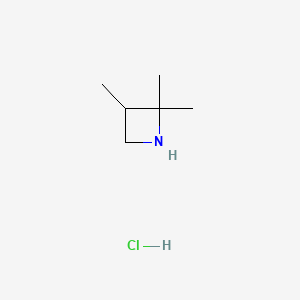
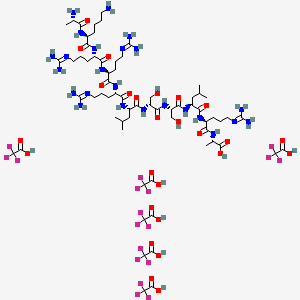
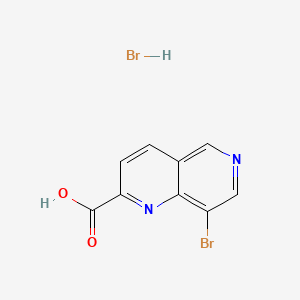
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
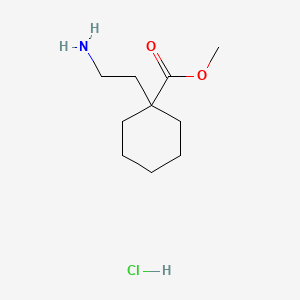
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
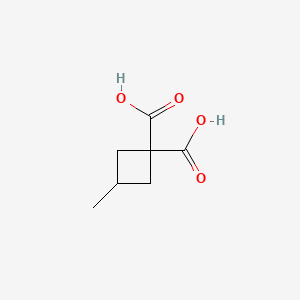
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

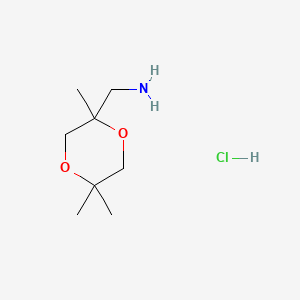
![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
